molecular formula C13H17IN2O2 B5465052 N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide

N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide

Cat. No. B5465052
M. Wt: 360.19 g/mol
InChI Key: VVPQWCOXGGBESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was developed in the late 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.

Mechanism of Action

N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol and triglycerides. It also improves glucose metabolism by increasing glucose uptake and reducing insulin resistance. In addition, it increases exercise endurance by improving muscle metabolism and reducing fatigue.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, allowing for once-daily dosing. However, it has limitations, including its potential for off-target effects and toxicity at high doses.

Future Directions

There are several potential future directions for research on N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516. One area of interest is its potential for the treatment of metabolic disorders, such as diabetes and obesity. Another area is its potential for the treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, there is interest in exploring its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing more selective PPARδ agonists with fewer off-target effects and improved safety profiles.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 involves the reaction of 4-iodo-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine and acetamide to form this compound 501516.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to improve insulin sensitivity, reduce inflammation, and increase energy metabolism in animal models. In humans, it has been shown to improve lipid profile, reduce insulin resistance, and increase exercise endurance.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPQWCOXGGBESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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